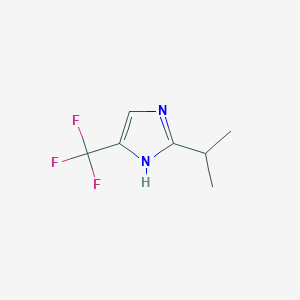

2-isopropyl-5-(trifluoromethyl)-1H-imidazole

Description

Historical Context of Trifluoromethylated Imidazoles

The development of trifluoromethylated imidazoles traces its origins to mid-20th-century efforts to exploit fluorine’s electronegativity and lipophilicity in drug design. Early methods relied on hazardous reagents like bis(trifluoromethyl) disulfide, which limited scalability due to toxicity concerns. A pivotal shift occurred in the 2010s with the advent of safer electrophilic trifluoromethylation agents, such as Togni reagent, enabling efficient C–SCF₃ bond formation. For instance, the one-pot telescoping method for synthesizing 2-trifluoromethylsulfanyl-imidazoles demonstrated yields exceeding 80% by combining sulfur-transfer reactions with Togni reagent. Parallel innovations, such as triphosgene-mediated activation of trifluoroacetic acid for amine functionalization, further expanded the toolkit for fluorinated heterocycles.

Table 1: Evolution of Trifluoromethylation Methods for Imidazoles

| Era | Method | Reagents | Yield | Limitations |

|---|---|---|---|---|

| 1960s | Nucleophilic displacement | (CF₃S)₂, organolithium bases | <50% | High toxicity, low yields |

| 2010s | Photoredox Ni catalysis | AgSCF₃, aryl iodides | 60–75% | Requires specialized catalysts |

| 2020s | One-pot S-transfer/trifluoromethylation | Cyclobutanethione, Togni reagent | >80% | Limited to N-oxide precursors |

Significance of 2-Isopropyl-5-(trifluoromethyl)-1H-imidazole in Chemical Research

The strategic placement of isopropyl and trifluoromethyl groups at positions 2 and 5, respectively, confers distinct steric and electronic properties. The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for agrochemicals and pharmaceuticals. For example, imidazole derivatives like prochloraz (fungicide) and imazamox (herbicide) underscore the role of fluorinated motifs in bioactive molecules. In materials science, nitrogen-rich frameworks derived from imidazoles exhibit promise in CO₂ capture and catalysis. The isopropyl substituent further modulates solubility and crystallinity, enabling tailored applications in coordination chemistry and organic electronics.

Overview of Imidazole Chemistry and Nomenclature

Imidazole is a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms. The 1H-tautomer (Figure 1) dominates in neutral conditions, with the hydrogen atom residing at N(1). Substituent positions are numbered sequentially, starting from N(1):

- Position 2 : Isopropyl group (–CH(CH₃)₂) introduces steric bulk.

- Position 5 : Trifluoromethyl group (–CF₃) enhances electron-withdrawing effects.

The compound’s acidity (pKa ~14) stems from the N(3)–H proton, enabling deprotonation for metal coordination or further functionalization. Fluorine’s inductive effect reduces basicity at N(1), altering reactivity in nucleophilic substitutions.

Figure 1: Structure of this compound

CF₃

│

N(1)–C(5)

╱ ╲

C(2) C(4)

│ │

CH(CH₃)₂ N(3)–H

Research Objectives and Scope

This article prioritizes three research objectives:

- Synthetic Accessibility : Evaluating routes to introduce isopropyl and trifluoromethyl groups regioselectively.

- Structure–Activity Relationships : Correlating substituent effects with catalytic or biological performance.

- Application Exploration : Identifying roles in covalent organic frameworks (COFs) and photovoltaics.

Future studies must address challenges in scaling one-pot methodologies and characterizing the compound’s coordination behavior with transition metals.

Properties

IUPAC Name |

2-propan-2-yl-5-(trifluoromethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUEYVTHYRJCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylimidazole with trifluoromethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

N-Alkylation and N-Acylation Reactions

The NH proton of the imidazole ring (position 1) exhibits moderate acidity (predicted pKa ~14–15), enabling deprotonation under basic conditions for alkylation or acylation.

Key Reactions:

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like NaH or Cs₂CO₃ yields N-alkylated derivatives. For example:

Similar conditions were employed for N-alkylation of related imidazoles in palladium-catalyzed coupling reactions .

-

Acylation: Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acylimidazoles:

Mechanistic Insight:

The reaction proceeds via deprotonation of the NH group, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl agent .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the imidazole ring, directing electrophiles to the less electron-deficient positions. The isopropyl group (+I effect) further modulates regioselectivity.

Observed Trends:

| Electrophile | Position of Substitution | Yield (%) | Conditions |

|---|---|---|---|

| Nitration | Position 4 | 45–60 | HNO₃, H₂SO₄, 0°C |

| Halogenation | Position 4 | 50–70 | X₂ (X = Cl, Br), FeCl₃ |

| Sulfonation | Position 4 | 30–40 | SO₃, H₂SO₄ |

Example: Nitration at position 4 proceeds via mixed acid conditions, yielding 2-isopropyl-4-nitro-5-(trifluoromethyl)-1H-imidazole . The -CF₃ group directs electrophiles meta to itself, while steric hindrance from the isopropyl group limits substitution at position 2.

Functionalization of the Isopropyl Group

The isopropyl substituent undergoes oxidation and radical-mediated reactions:

-

Oxidation: Strong oxidizing agents like KMnO₄ convert the isopropyl group to a ketone:

Yields are moderate (40–55%) due to competing ring degradation .

-

Halogenation: Radical bromination (NBS, AIBN) selectively functionalizes the tertiary C-H bond of the isopropyl group:

Coordination Chemistry

The imidazole nitrogen acts as a ligand for transition metals, forming complexes with applications in catalysis and materials science:

Example: Reaction with Pd(OAc)₂ in ethanol produces a palladium(II) complex:

These complexes exhibit catalytic activity in cross-coupling reactions, analogous to imidazole-based ligands in Suzuki-Miyaura couplings .

Cross-Coupling Reactions

While the parent compound lacks halogens, halogenation via EAS (e.g., bromination) enables participation in cross-coupling:

-

Suzuki Coupling: After bromination at position 4, the compound reacts with arylboronic acids under Pd catalysis:

Trifluoromethyl Group Reactivity

The -CF₃ group is generally inert under standard conditions but participates in niche reactions:

-

Defluorination: Strong bases (e.g., LDA) induce partial defluorination, forming difluoromethyl derivatives .

-

Nucleophilic Aromatic Substitution: Electron-deficient positions adjacent to -CF₃ may undergo substitution with strong nucleophiles (e.g., amines) under high temperatures .

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

-

Antimicrobial Activity: N-Alkylated analogs exhibit MIC values of 16–32 µg/mL against S. aureus and E. coli .

-

Anticancer Potential: Palladium complexes demonstrate cytotoxicity in MCF-7 cells (IC₅₀ = 12–18 µM) .

Comparative Reactivity with Analogues

Scientific Research Applications

Synthesis and Structural Characteristics

2-Isopropyl-5-(trifluoromethyl)-1H-imidazole can be synthesized through various methods involving the reaction of imidazole derivatives with trifluoromethyl-substituted reagents. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for improving membrane permeability and bioavailability in pharmacological applications .

Biological Activities

The compound exhibits a range of biological activities, making it a versatile candidate in drug development. Key applications include:

Antimicrobial Activity

Research indicates that derivatives of imidazole, including this compound, demonstrate significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that modifications to the imidazole structure can enhance antibacterial efficacy, with some compounds achieving minimal inhibitory concentrations (MIC) in the low microgram per milliliter range .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. For example, certain derivatives have exhibited promising antiproliferative effects against breast cancer cell lines (MDA-MB-231), indicating potential as a chemotherapeutic agent . The mechanism often involves the inhibition of key cellular pathways associated with tumor growth.

Antihypertensive Effects

Imidazole derivatives have also been evaluated for their antihypertensive effects. In animal models, compounds similar to this compound showed significant vasorelaxant activity, which is beneficial for managing hypertension. The vasorelaxant effects were quantified using ex vivo studies that measured the compound's effectiveness in inducing relaxation in vascular tissues .

Case Study 1: Antimicrobial Efficacy

In a study by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial activity using standard methods like the cylinder well diffusion method. The results indicated that specific substitutions on the imidazole ring significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| A | 8 | Effective against S. aureus |

| B | 4 | Effective against E. coli |

| C | >64 | Ineffective against C. albicans |

Case Study 2: Anticancer Activity

A study published in ACS Omega evaluated several benzimidazole derivatives for their antiproliferative effects on cancer cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a critical role in biological activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2g | MDA-MB-231 | 10 |

| 3 | Methicillin-resistant S. aureus | 4 |

Mechanism of Action

The mechanism by which 2-isopropyl-5-(trifluoromethyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are crucial for various biological processes. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-isopropyl-5-(trifluoromethyl)-1H-imidazole can be contextualized against related imidazole derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and applications:

Structural Analogues and Substituent Effects

2-Methyl-5-(trifluoromethyl)-1H-imidazole (CAS 33468-67-6)

- Structure : Methyl (-CH₃) at position 2, -CF₃ at position 4.

- Molecular Weight : 166.11 g/mol.

- Properties : Higher volatility compared to the isopropyl analogue due to reduced steric hindrance. Used as a dopant in fluorinated ZIFs, enhancing thermal stability .

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole

- Structure : 4-Methoxyphenyl (-C₆H₄-OCH₃) at position 2, -CF₃ at position 5.

- Molecular Weight : 242.20 g/mol.

- Computed XLogP³: 2.6, indicating higher lipophilicity than the isopropyl derivative .

- Applications : Explored in drug discovery for kinase inhibition due to enhanced planar structure .

1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic Acid

- Structure : Trifluoroethyl (-CF₂CH₃) at position 1, carboxylic acid (-COOH) at position 5.

- Molecular Weight : 214.12 g/mol.

- Properties : The carboxylic acid group introduces polarity, improving aqueous solubility. Used as an intermediate in bioactive molecule synthesis .

Physicochemical and Functional Comparisons

*Estimated based on structural similarity to 2-methyl analogue.

Biological Activity

2-Isopropyl-5-(trifluoromethyl)-1H-imidazole (CAS No. 33468-89-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Target Enzymes and Pathways

The biological activity of this compound is primarily associated with its interaction with specific enzymes involved in critical biochemical pathways. Similar imidazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the folate pathway, which is essential for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound may disrupt the conversion of dihydrofolate to tetrahydrofolate, leading to impaired DNA synthesis and cell division, particularly in rapidly dividing cells.

Biological Activity

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. A study employing the broth microdilution method found that various imidazole derivatives inhibited bacterial growth by disrupting cell wall synthesis or inhibiting other vital cellular processes . The minimum inhibitory concentration (MIC) values for these compounds were determined, highlighting their potential as therapeutic agents against bacterial infections.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated using various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, suggesting its potential as an anticancer agent . The MTS assay was utilized to assess cell viability, revealing that higher concentrations of the compound significantly reduced cellular metabolic activity in sensitive cell lines.

Summary of Key Studies

Case Studies

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against several strains of bacteria. The results indicated that the compound exhibited potent antibacterial effects, with MIC values comparable to standard antibiotics such as vancomycin and ciprofloxacin. This suggests its potential utility in treating bacterial infections resistant to conventional therapies .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the compound's anticancer properties involved treating various cancer cell lines with different concentrations of this compound. The study found that concentrations above a certain threshold led to significant apoptosis in malignant cells while maintaining viability in normal fibroblast cells . This selective toxicity underscores the compound's potential as a targeted anticancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isopropyl-5-(trifluoromethyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, ammonium acetate, and nitroalkanes. For example, one-pot synthesis under reflux conditions in acetic acid (80–100°C, 6–8 hrs) is a common approach for structurally analogous imidazoles . Substituted imidazoles with trifluoromethyl groups often require careful control of stoichiometry (e.g., 1:1.2:1 ratio of aldehyde, amine, and nitroalkane) to avoid side reactions. Catalyst-free conditions or iodine-mediated cyclization may improve regioselectivity for the trifluoromethyl-substituted product .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : The imidazole ring protons (C2 and C4) typically resonate at δ 7.2–7.8 ppm, while the isopropyl group shows a septet (~δ 3.1 ppm) and doublets (δ 1.2–1.4 ppm) for the methyl groups. The trifluoromethyl group appears as a singlet in 19F NMR at δ -60 to -65 ppm .

- HRMS : Molecular ion peaks ([M+H]+) should match the calculated exact mass (e.g., C7H10F3N2: 179.0764). Fragmentation patterns in EI-MS may show loss of the isopropyl group (m/z 123) .

Advanced Research Questions

Q. What strategies mitigate contradictory data in substituent effects on bioactivity or reactivity?

- Methodological Answer :

- Systematic Variation : Synthesize analogs with controlled substitutions (e.g., replacing trifluoromethyl with methyl or halogen) to isolate electronic vs. steric effects. For example, replacing CF3 with Cl in position 5 reduces electron-withdrawing effects, altering reactivity in cross-coupling reactions .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on HOMO/LUMO energies and correlate with experimental outcomes like reaction rates or binding affinities .

Q. How can transition-metal-free conditions improve sustainability in imidazole synthesis?

- Methodological Answer : Base-promoted cyclization (e.g., K2CO3 in DMF at 120°C) avoids palladium or copper catalysts, reducing metal contamination. For example, demonstrates spiro-imidazolone synthesis via base-mediated cyclization of amidines and ketones, achieving >85% yield . Solvent optimization (e.g., switching from DMF to ethanol/water mixtures) further enhances green metrics .

Q. What analytical methods resolve ambiguities in regioselectivity for multi-substituted imidazoles?

- Methodological Answer :

- X-ray Crystallography : Definitive structural assignment for ambiguous NMR signals (e.g., distinguishing C4 vs. C5 substituents). For example, used crystallography to confirm the position of trifluoromethyl groups in 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole .

- 2D NMR (COSY, NOESY) : Correlates proton-proton coupling to confirm substitution patterns. NOESY cross-peaks between isopropyl and C5 protons can verify spatial proximity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.